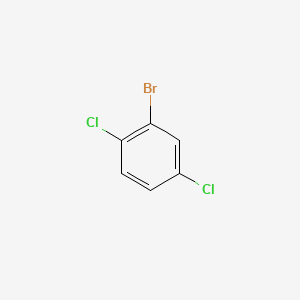

2-Bromo-1,4-dichlorobenzene

Description

Contextualization within the Field of Halogenated Aromatic Compounds

Halogenated aromatic compounds are a broad class of chemicals that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. researchgate.net These compounds are known for their diverse applications, ranging from pesticides and flame retardants to solvents and intermediates in the synthesis of pharmaceuticals and other complex organic molecules. msdvetmanual.comiloencyclopaedia.org The presence of halogens significantly influences the electronic properties and reactivity of the aromatic ring, making them versatile building blocks in organic chemistry. solubilityofthings.com

However, the stability and widespread use of some halogenated aromatic compounds have also led to environmental concerns, as many are classified as persistent organic pollutants (POPs). msdvetmanual.comscirp.org These compounds can resist degradation and accumulate in the environment and biota. scirp.org Research into the behavior, fate, and potential remediation of halogenated aromatic compounds is therefore an active area of investigation. scirp.orgacs.org

Historical Overview of its Research Trajectory and Synthetic Utility

The study of 2-Bromo-1,4-dichlorobenzene (B150605) is part of the broader history of halogenated benzenes in organic chemistry. While specific historical details on its initial synthesis are not extensively documented in readily available literature, its utility as a chemical intermediate has been recognized for many years.

The development of synthetic methods for halogenating aromatic compounds, such as electrophilic aromatic substitution, paved the way for the preparation of a wide array of substituted benzenes, including this compound. A common synthetic route involves the bromination of 1,4-dichlorobenzene (B42874). prepchem.com Over the years, research has focused on optimizing these synthetic procedures and exploring the reactivity of this compound in various chemical transformations.

Its utility is demonstrated in its use as a reactant in the synthesis of more complex molecules. For instance, it has been used to create C-13 and C-14 labeled versions of the investigational proteasome inhibitor MLN9708. lookchem.comlookchem.com This highlights its role in the development of new pharmaceutical agents.

Significance as a Research Target and Chemical Intermediate in Modern Science

In contemporary science, this compound serves a dual role as both a valuable chemical intermediate and a subject of research in its own right. Its significance stems from several key aspects:

Versatile Chemical Intermediate: The presence of three distinct halogen substituents on the benzene (B151609) ring provides multiple reactive sites for further functionalization. This allows chemists to selectively introduce other chemical groups, making it a crucial building block in the synthesis of a variety of organic compounds, including pharmaceuticals and materials with specific electronic properties. solubilityofthings.comsigmaaldrich.com For example, it can be used in the synthesis of 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene and 2,3-dibromo-1,4-dichlorobenzene. sigmaaldrich.comsigmaaldrich.com

Model Compound for Environmental Studies: As a halogenated aromatic compound, this compound can be used as a model compound to study the environmental fate and transport of similar pollutants. ontosight.ai Understanding its solubility, degradation pathways, and potential for bioremediation can provide valuable insights into the behavior of more complex POPs. acs.orgontosight.ai

Spectroscopic and Computational Studies: The relatively simple yet asymmetric structure of this compound makes it an excellent candidate for detailed spectroscopic and computational analysis. consensus.app Such studies help to elucidate the fundamental principles of chemical bonding, molecular structure, and reactivity in halogenated systems. consensus.app

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrCl₂ | nih.gov |

| Molecular Weight | 225.90 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow solid | solubilityofthings.com |

| Melting Point | 32-36 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 236.2 °C at 760 mmHg | lookchem.com |

| Density | 1.7890 g/cm³ | solubilityofthings.com |

| Solubility in Water | Insoluble | solubilityofthings.comlookchem.com |

| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane (B92381) and chloroform | solubilityofthings.com |

| CAS Number | 1435-50-3 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXVQBCRONSPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075185 | |

| Record name | Benzene, 2-bromo-1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-50-3, 68583-99-3 | |

| Record name | 2-Bromo-1,4-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, brominated chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, brominated chlorinated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-bromo-1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, brominated chlorinated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromo-1,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 1,4 Dichlorobenzene

Electrophilic Aromatic Substitution Pathways for Halogenation

The most common method for synthesizing 2-bromo-1,4-dichlorobenzene (B150605) is through the direct halogenation of 1,4-dichlorobenzene (B42874). This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene (B151609) ring. The chlorine atoms already present on the ring are deactivating and ortho-, para-directing. However, since the para position is already occupied, the incoming electrophile is directed to the ortho position.

Bromination of Dichlorobenzene Isomers

The direct bromination of 1,4-dichlorobenzene yields this compound as the major product. The reaction involves the treatment of 1,4-dichlorobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst. study.com The two chlorine atoms on the benzene ring deactivate it towards electrophilic attack, but they direct the incoming bromine atom to the positions ortho to them. Since both ortho positions are equivalent, the primary product is this compound.

While the primary focus is on the bromination of 1,4-dichlorobenzene, it is important to note that the bromination of other dichlorobenzene isomers (ortho- and meta-) would lead to different isomeric products. For instance, the bromination of m-dichlorobenzene can produce 1-bromo-2,4-dichlorobenzene. prepchem.com

Catalytic Systems and Reaction Conditions in Halogenation

The halogenation of dichlorobenzenes requires a catalyst to facilitate the reaction. Lewis acids are commonly employed for this purpose, with ferric bromide (FeBr₃) and aluminum chloride (AlCl₃) being the most prevalent. study.comgoogle.comgoogle.com These catalysts function by polarizing the bromine molecule, making it a more potent electrophile. jove.com

The reaction mechanism begins with the interaction between the bromine molecule and the Lewis acid catalyst, forming a more electrophilic bromine species. jove.com This electrophile is then attacked by the electron-rich π system of the 1,4-dichlorobenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. jove.com Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound, along with the regeneration of the catalyst. jove.com

Reaction conditions such as temperature and solvent can influence the reaction rate and the formation of byproducts. The reaction is typically carried out at temperatures ranging from 0°C to 80°C. google.com

Table 1: Catalytic Systems in Bromination of Dichlorobenzene

| Catalyst | Precursor | Product | Reaction Conditions | Yield |

| Ferric Bromide (FeBr₃) | p-Dichlorobenzene | This compound | Reaction with Br₂ study.com | Not specified |

| Aluminum Halide | Dichlorobenzene | Monobromodichlorobenzenes | Reaction with Br₂ at 0° to 180°C google.com | Not specified |

| Ferric Chloride | m-Dichlorobenzene | 1-Bromo-2,4-dichlorobenzene | Reaction with Br₂ at room temperature | 98.5% prepchem.com |

Diazotization-Based Syntheses (e.g., Sandmeyer Reaction)

An alternative route to this compound involves the Sandmeyer reaction. wikipedia.orgchemistnotes.com This method starts with an appropriately substituted aniline (B41778), in this case, 2,5-dichloroaniline. The first step is the diazotization of the amino group by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt.

The resulting 2,5-dichlorobenzenediazonium (B92701) salt is then treated with a copper(I) bromide (CuBr) solution. lscollege.ac.in This step replaces the diazonium group with a bromine atom, yielding this compound. byjus.com The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring and proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

Strategies for Positional Isomer Control in Halogenated Benzene Derivatization

Controlling the position of incoming substituents is a critical aspect of synthesizing polysubstituted aromatic compounds. In the case of this compound synthesis via electrophilic bromination of 1,4-dichlorobenzene, the directing effects of the existing chloro substituents inherently favor the formation of the desired isomer. The two chlorine atoms, being ortho-, para-directing but deactivating, direct the incoming bromine to the positions ortho to them. Since the para position is blocked, the substitution occurs at one of the two equivalent ortho positions.

However, direct halogenation can sometimes lead to mixtures of isomers, especially if the starting material is not a pure isomer of dichlorobenzene. In such cases, and in syntheses where multiple isomers are possible, separation techniques are crucial. Methods like fractional distillation and crystallization are often employed to isolate the desired isomer based on differences in boiling points and solubilities. For laboratory-scale purifications, column chromatography can also be utilized.

Industrial-Scale Preparation Methods and Process Optimization

On an industrial scale, the synthesis of this compound is typically based on the direct bromination of 1,4-dichlorobenzene due to the availability of the starting material and the directness of the route. Process optimization is key to making the synthesis economically viable. This involves maximizing the yield of the desired product while minimizing the formation of byproducts and the cost of raw materials and energy.

Patents describe processes that involve the bromination of dichlorobenzene in the presence of an aluminum halide catalyst. google.com The reaction conditions, such as temperature and the molar ratio of reactants and catalyst, are carefully controlled to optimize the yield and purity of the product. google.comgoogle.com For example, the bromination can be carried out at temperatures between 0°C and 80°C. google.com The separation of the product from the reaction mixture is also a critical step, often involving techniques like distillation.

Development of Novel and Green Synthetic Routes

While the traditional methods for synthesizing this compound are well-established, there is ongoing interest in developing more environmentally friendly or "green" synthetic routes. This aligns with the broader trend in the chemical industry to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of halogenated aromatic compounds in general, green chemistry approaches focus on several areas:

Catalysis: Developing more efficient and recyclable catalysts to replace traditional Lewis acids, which can be difficult to handle and dispose of.

Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, or performing reactions under solvent-free conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

While specific novel and green synthetic routes for this compound are not extensively reported in publicly available literature, the general principles of green chemistry are likely being applied in industrial settings to improve the sustainability of its production.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,4 Dichlorobenzene

Electrophilic Aromatic Substitution Reactions Involving the Compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. khanacademy.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. msu.edulibretexts.org The presence of halogen substituents on the ring, as in 2-bromo-1,4-dichlorobenzene (B150605), significantly influences the reaction's rate and the position of substitution.

Halogen substituents exhibit a dual electronic effect on the aromatic ring: a deactivating inductive effect and an ortho-, para-directing resonance effect. jove.commasterorganicchemistry.com

Inductive Effect: Halogens are more electronegative than carbon, causing them to withdraw electron density from the benzene ring through the sigma bond network (inductive effect). chemistrytalk.org This withdrawal of electrons reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to unsubstituted benzene. msu.edu Consequently, halogens are classified as deactivating groups. organicchemistrytutor.comlibretexts.org

Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system through resonance. jove.com This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the meta position. jove.comlibretexts.org

Although the inductive effect is stronger than the resonance effect, making halogens net deactivators, the resonance effect is key to determining the regioselectivity of the substitution. jove.comlibretexts.org Electrophilic attack is directed to the more electron-rich ortho and para positions. jove.comorganicchemistrytutor.com In this compound, the potential sites for substitution are the positions ortho and para to the existing halogens.

| Substituent Type | Directing Effect | Reactivity Effect | Examples |

|---|---|---|---|

| Activating Groups | Ortho, Para | Activating | -NH₂, -OH, -OR, -Alkyl |

| Deactivating Groups (Halogens) | Ortho, Para | Deactivating | -F, -Cl, -Br, -I libretexts.org |

| Deactivating Groups | Meta | Deactivating | -NO₂, -SO₃H, -CN, -C(O)R organicchemistrytutor.com |

The mechanism of electrophilic aromatic substitution involves two main steps. msu.edu The first, rate-determining step is the attack of the aromatic ring on the electrophile, which breaks the aromaticity and forms a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. libretexts.orgmsu.edu The second step is a fast deprotonation to restore the aromatic ring. msu.edu

When an electrophile attacks a halogenated benzene at the ortho or para position, the resulting benzenonium ion is more stable than the one formed from meta attack. This is because the ortho and para intermediates have a resonance structure where the positive charge is located on the carbon atom directly bonded to the halogen. jove.com In this specific resonance form, the halogen can donate a lone pair of electrons to stabilize the adjacent positive charge, forming a halonium ion. jove.commasterorganicchemistry.com This additional resonance stabilization lowers the activation energy for ortho and para substitution pathways. jove.com The intermediate for meta attack does not have such a resonance structure, making this pathway less favorable. libretexts.org

Nucleophilic Aromatic Substitution Reactions (SNAr)

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.org This reaction involves a nucleophile replacing a leaving group (such as a halide) on the aromatic ring.

The most common mechanism for SNAr is the addition-elimination pathway. byjus.comchemistrysteps.com This mechanism consists of two steps:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org This step is typically the rate-determining step as it involves the loss of aromaticity. ncrdsip.comucalgary.ca

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. chemistrysteps.comncrdsip.com

For the addition-elimination mechanism to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. ncrdsip.comucalgary.ca These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. byjus.comyoutube.com Since this compound only has weakly deactivating halogen substituents, it does not readily undergo SNAr reactions via the addition-elimination mechanism under standard conditions. Such reactions would require extremely harsh conditions of high temperature and pressure. libretexts.org

For aryl halides that lack activating electron-withdrawing groups, nucleophilic substitution can occur under forcing conditions (e.g., a very strong base) through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.orglibretexts.org

The mechanism proceeds in two stages:

Elimination: A strong base, such as sodium amide (NaNH₂), abstracts a proton from the position ortho to one of the halogen leaving groups. masterorganicchemistry.com This is followed by the elimination of the halide ion, leading to the formation of a benzyne intermediate, which contains a strained triple bond within the benzene ring. masterorganicchemistry.comopenstax.org

Addition: The nucleophile then attacks one of the two carbons of the benzyne's triple bond. libretexts.org Subsequent protonation of the resulting carbanion yields the final substitution product. ncrdsip.com

A key feature of the benzyne mechanism is that the incoming nucleophile can attach to the carbon that originally bore the leaving group or the adjacent carbon that was part of the triple bond. libretexts.org This can lead to the formation of a mixture of regioisomeric products. libretexts.org For example, the reaction of p-chlorotoluene under these conditions yields both para- and meta-substituted products, providing evidence for a symmetrical benzyne intermediate. libretexts.orgopenstax.org

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the selective formation of new bonds at the positions of the halogen atoms. libretexts.orgrsc.org

A critical aspect of using polyhalogenated substrates like this compound is the differential reactivity of the carbon-halogen bonds. The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl. acs.org The carbon-bromine bond in this compound is significantly more reactive than the carbon-chlorine bonds.

This difference in reactivity allows for selective, stepwise functionalization. By carefully controlling the reaction conditions, it is possible to perform a cross-coupling reaction selectively at the more reactive C-Br bond while leaving the C-Cl bonds intact. acs.org The remaining chlorine atoms can then be used for subsequent coupling reactions, providing a pathway to complex, multi-substituted aromatic compounds. acs.orgnih.gov

| Reaction | Coupling Partners | Typical Catalyst/Conditions |

|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Compound | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) libretexts.org |

| Heck Coupling | Aryl Halide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) rsc.org |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., an amine) rsc.org |

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura Analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate for such transformations. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. wikipedia.org Due to the lower bond dissociation energy, the C-Br bond reacts preferentially over the C-Cl bonds, allowing for site-selective functionalization. tcichemicals.com

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. this compound can be vinylated using this method to produce substituted styrenes. For instance, it has been used in the synthesis of 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene and 1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene. organic-chemistry.org The catalytic cycle involves the oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Similarly, the Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound, such as a boronic acid, using a palladium catalyst and a base. byjus.comresearchgate.net While specific examples with this compound are less commonly detailed in general literature, the principles follow a well-established mechanism. After the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, a transmetalation step occurs where the organic group from the boron reagent is transferred to the palladium complex. byjus.com The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst. byjus.commasterorganicchemistry.com The higher reactivity of the C-Br bond allows for the selective formation of a biaryl structure, leaving the C-Cl bonds intact for potential subsequent reactions.

| Reactant | Coupling Partner | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| This compound | 4-Methoxystyrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | organic-chemistry.org |

| This compound | 3-Chlorostyrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene | organic-chemistry.org |

Synthesis of Complex Molecular Architectures and Polycyclic Compounds

The selective reactivity of this compound makes it a valuable building block for the construction of more complex molecules. tcichemicals.com The ability to functionalize the C-Br position while leaving the two C-Cl positions untouched allows for sequential, controlled reaction steps. This strategy is crucial in multi-step syntheses where different fragments of a target molecule are introduced progressively.

A significant application of this compound is in the synthesis of isotopically labeled versions of complex drug candidates for use in metabolic studies. For example, this compound is a reactant used in the synthesis of C-13 and C-14 labeled versions of the investigational proteasome inhibitor MLN9708. theijes.com This process highlights its utility in creating intricate structures where precise placement of substituents is required.

Furthermore, the principles of using brominated aromatic compounds extend to the synthesis of polycyclic aromatic hydrocarbons (PAHs). While direct synthesis of a polycyclic system from this compound involves multiple steps, related bromo-functionalized PAHs are used in cross-coupling reactions to create larger, functional materials. hydrogenlink.comresearchgate.net The initial cross-coupling at the bromine site of this compound can be the first step in a sequence of reactions, such as intramolecular cyclizations or further intermolecular couplings, to build up a polycyclic framework.

Radical Reactions and Photochemical Transformations

This compound can participate in reactions involving radical intermediates, particularly when subjected to photochemical conditions or highly reactive radical species.

One important pathway involves reactions with hydroxyl radicals (•OH). The hydroxyl radical is a highly potent and non-selective oxidizing agent that can initiate the degradation of aromatic compounds. The reaction can proceed through the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo a series of complex reactions, including elimination of a halogen atom or further oxidation, ultimately leading to the breakdown of the aromatic structure.

Photochemical transformations offer another route to reactivity. While the compound itself may not be highly photoactive, its degradation can be achieved through photocatalysis. This process typically involves irradiating an aqueous suspension of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), in the presence of the substrate. Upon UV irradiation, the catalyst generates electron-hole pairs, which in turn produce highly reactive oxygen species, including hydroxyl radicals. These radicals then attack and degrade the this compound molecule, similar to the direct reaction with •OH. This method is often explored for the environmental remediation of halogenated aromatic pollutants.

Advanced Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopy Applications for Molecular Analysis

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-Bromo-1,4-dichlorobenzene (B150605). The analysis of its vibrational modes provides a detailed fingerprint of the molecule, allowing for the precise assignment of its fundamental frequencies.

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands corresponding to the various vibrational modes of the molecule. The presence of the benzene (B151609) ring and its halogen substituents gives rise to a complex yet interpretable spectrum.

Key vibrations of the benzene ring, such as C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes, are observed at their characteristic frequencies. The substitution pattern on the aromatic ring significantly influences the positions of these bands. For instance, the C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are observed in the 1600-1400 cm⁻¹ range.

The presence of the bromine and chlorine atoms introduces additional vibrational modes, most notably the C-Br and C-Cl stretching vibrations. These are typically found in the lower frequency region of the spectrum. The C-Cl stretching vibrations are generally observed in the range of 800-600 cm⁻¹, while the C-Br stretching vibration is expected at a lower frequency, typically between 700 and 500 cm⁻¹, due to the heavier mass of the bromine atom.

Table 1: FT-IR Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretching |

| ~1560 | Medium | Aromatic C-C Stretching |

| ~1460 | Strong | Aromatic C-C Stretching |

| ~1090 | Strong | Aromatic C-H In-plane Bending |

| ~820 | Strong | Aromatic C-H Out-of-plane Bending |

| ~700 | Medium | C-Cl Stretching |

| ~550 | Medium | C-Br Stretching |

Note: The values presented are approximate and based on typical ranges for similar halogenated benzenes. Precise experimental values may vary.

Complementing the FT-IR data, the FT-Raman spectrum provides further details on the vibrational modes of this compound. Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of the molecule.

The FT-Raman spectrum often shows strong signals for the symmetric vibrations of the benzene ring and the C-halogen bonds. The symmetric ring breathing mode, a characteristic feature of substituted benzenes, is typically observed as a strong band in the Raman spectrum. The C-Cl and C-Br stretching vibrations also give rise to distinct signals. Due to the selection rules, some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule.

Table 2: FT-Raman Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretching |

| ~1570 | Strong | Aromatic C-C Stretching |

| ~1020 | Very Strong | Symmetric Ring Breathing |

| ~705 | Medium | C-Cl Stretching |

| ~555 | Strong | C-Br Stretching |

Note: The values presented are approximate and based on typical ranges for similar halogenated benzenes. Precise experimental values may vary.

To achieve a more precise and reliable assignment of the vibrational modes, a combined approach of experimental spectroscopy and theoretical calculations is often employed. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational frequencies and intensities of molecules like this compound.

In such studies, the molecular geometry is first optimized using a suitable DFT functional and basis set. Subsequently, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model. The scaled theoretical frequencies are then compared with the experimental FT-IR and FT-Raman data. This comparison allows for a detailed and accurate assignment of each observed band to a specific vibrational mode of the molecule. This coupled approach provides a deeper understanding of the relationship between the molecular structure and its vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide crucial information for its structural confirmation.

The ¹H NMR spectrum of this compound is relatively simple due to the symmetry of the molecule. The molecule has three aromatic protons in distinct chemical environments.

The proton adjacent to the bromine atom is expected to be the most deshielded due to the inductive effect of the halogen. The proton situated between the two chlorine atoms will also experience significant deshielding. The third proton, located between a chlorine and a hydrogen atom, will have an intermediate chemical shift. The coupling between these adjacent protons will result in a characteristic splitting pattern, typically a set of doublets and a doublet of doublets, which can be analyzed to confirm the substitution pattern on the benzene ring.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.6 | d | H-3 |

| ~7.4 | dd | H-5 |

| ~7.2 | d | H-6 |

Note: The chemical shifts are approximate and referenced to a standard. The numbering of protons corresponds to the IUPAC nomenclature of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, there are six chemically non-equivalent carbon atoms in the benzene ring.

The carbon atoms directly bonded to the halogen atoms (C-1, C-2, and C-4) will exhibit distinct chemical shifts. The carbon attached to bromine (C-2) will be influenced by the "heavy atom effect," which can cause a shift to a lower frequency (upfield) than might be expected based solely on electronegativity. The carbons bonded to chlorine (C-1 and C-4) will be deshielded and appear at a higher frequency (downfield). The remaining three carbon atoms will have chemical shifts in the typical aromatic region, with their precise values influenced by the electronic effects of the adjacent halogen substituents.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~135 | C-Cl |

| ~133 | C-Cl |

| ~132 | C-H |

| ~131 | C-H |

| ~129 | C-H |

| ~120 | C-Br |

Note: The chemical shifts are approximate and referenced to a standard. The assignments are based on general principles of ¹³C NMR spectroscopy for halogenated benzenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

For halogenated benzenes like this compound, the primary chromophore is the benzene ring. The electronic transitions are typically of the π → π* type, where an electron from a bonding π orbital is excited to an antibonding π* orbital. The presence of halogen substituents (Bromine and Chlorine) on the benzene ring can influence these transitions. The lone pair electrons on the halogen atoms can also participate in n → π* transitions, although these are generally weaker and may be shifted in wavelength.

Intermolecular interactions, particularly with the solvent, can significantly affect the UV-Vis spectrum. These interactions can lead to shifts in the absorption maxima (λmax).

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which can occur if the excited state is more polar than the ground state and is stabilized by a polar solvent. This is often observed for π → π* transitions. sciencepublishinggroup.com

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which may happen if the ground state is more stabilized by the solvent than the excited state. This is common for n → π* transitions, where polar solvents can form hydrogen bonds with the non-bonding electrons, lowering their energy. sciencepublishinggroup.comvlabs.ac.in

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the electronic and molecular properties of compounds like this compound at an atomic level. A comprehensive computational study has elucidated many of these properties.

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, specifically using the B3LYP functional with 6-31+G/6-311++G(d,p) basis sets, have been employed to determine its molecular and electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as molecular geometry optimization. For 2,6-dichloro-4-fluoro phenol (B47542), a similar halogenated benzene, DFT calculations with the B3LYP/6-311+G(d,p) basis set were used to derive its optimal geometry. Such calculations provide precise bond lengths and angles, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior. The electronic structure analysis reveals that this compound possesses a high electronic density.

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization of electron density within a molecule. It provides a localized, intuitive picture of bonding that aligns with Lewis structures. In an NBO analysis of a related compound, 1-bromo-2,3-dichlorobenzene (B155788), it was found that the compound exhibits characteristics of electron transfer within the molecule. sigmaaldrich.com This analysis helps in understanding the donor-acceptor interactions between filled bonding orbitals and empty antibonding orbitals, which are crucial for molecular stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that a molecule is more reactive. For 1-bromo-2,3-dichlorobenzene, FMO analysis indicated that the HOMO and LUMO are responsible for electron polarization and electron-transfer properties. sigmaaldrich.com

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Local reactivity descriptors provide detailed information about which sites in a molecule are most likely to react.

Average Local Ionization Energy (ALIE): This descriptor helps to identify the regions in a molecule from which it is easiest to remove an electron. Lower ALIE values on a molecular surface indicate sites that are more susceptible to electrophilic attack.

Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density changes upon adding or removing an electron, one can pinpoint the atoms most likely to participate in a reaction.

Bond Dissociation Energies (BDE): BDE is the energy required to break a specific bond homolytically. Computational methods can calculate BDEs for all bonds within a molecule, providing insight into its thermal stability and potential reaction pathways.

A detailed study on this compound has investigated these local reactivity properties, offering a comprehensive picture of its chemical behavior.

| Descriptor | Information Provided |

|---|---|

| Average Local Ionization Energy (ALIE) | Identifies sites prone to electrophilic attack. |

| Fukui Functions | Predicts sites for nucleophilic, electrophilic, and radical attack. |

| Bond Dissociation Energy (BDE) | Indicates the strength of chemical bonds and predicts bond cleavage pathways. |

Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability

The nonlinear optical (NLO) properties of this compound have been computationally explored, revealing its potential for applications in materials science. NLO materials are of significant interest due to their ability to alter the properties of light, which is crucial for various optical and photonic technologies. The first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity, has been calculated for this compound.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | Data not available in search results | Debye |

| Polarizability (α) | Data not available in search results | esu |

| First-Order Hyperpolarizability (β) | Data indicates a value greater than that of urea | esu |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and intermolecular interactions of molecules. For this compound, MD simulations have been employed to understand its interactions, particularly with water molecules. These simulations can reveal important information about how the molecule behaves in a solution, which is crucial for predicting its environmental fate and its interactions in biological systems.

Studies on halobenzenes, in general, indicate that intermolecular interactions are governed by a combination of forces, including van der Waals forces and halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the case of this compound, the bromine and chlorine atoms can participate in such interactions. While specific, detailed molecular dynamics studies focusing solely on the intermolecular interactions of this compound are not widely available in the public domain, the principles derived from studies of similar halogenated compounds are applicable. These studies suggest that the halogen atoms play a significant role in the supramolecular assembly and crystal packing of these molecules.

Quantum Chemical Insights into Reactivity, Stability, and Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided profound insights into the reactivity, stability, and bonding characteristics of this compound. These computational methods allow for the detailed analysis of the molecule's electronic structure.

Natural Bond Orbital (NBO) analysis is a key computational technique that has been applied to this compound. NBO analysis provides a description of the electron density in terms of localized bonds and lone pairs, offering a clear picture of the bonding within the molecule. This analysis can reveal details about intramolecular charge transfer and the delocalization of electron density, which are fundamental to understanding the molecule's stability and reactivity. For this compound, NBO analysis helps to elucidate the influence of the halogen substituents on the electronic properties of the benzene ring.

The reactivity of the molecule can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies have quantified these values for this compound, providing a theoretical basis for predicting its behavior in chemical reactions.

| Quantum Chemical Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer and electron delocalization. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify sites for electrophilic and nucleophilic attack. |

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Pharmaceutical Precursors

Halogenated aromatic compounds are of profound importance in the pharmaceutical industry, where they serve as crucial intermediates in the synthesis of a wide range of drugs. The presence of halogen atoms can significantly alter a molecule's electronic properties and reactivity, making these compounds versatile starting materials for creating complex, biologically active molecules.

2-Bromo-1,4-dichlorobenzene (B150605) plays a specific and critical role in pharmaceutical research and development. It is a documented reactant in the synthesis of isotopically labeled versions of investigational drug candidates. chemicalbook.com Specifically, it has been used to create C-13 and C-14 labeled versions of the proteasome inhibitor MLN9708, a compound investigated for its potential in cancer therapy. chemicalbook.com Such labeled compounds are essential for metabolic studies, allowing researchers to track how a drug is absorbed, distributed, metabolized, and excreted by the body.

While direct synthesis pathways for many commercial drugs from this compound are proprietary, the broader class of bromo-chloro-benzene derivatives is instrumental in constructing the core structures of various therapeutic agents, including potential treatments for breast cancer and other conditions. pyglifesciences.comossila.com The unique substitution pattern of this compound provides a scaffold for building the complex architectures required for modern pharmaceuticals.

Table 1: Application in Pharmaceutical Precursor Synthesis

| Precursor/Intermediate | Target Molecule Class/Example | Research Application |

|---|---|---|

| This compound | Isotopically Labeled Proteasome Inhibitors (e.g., MLN9708) chemicalbook.com | Investigational drug metabolism and pharmacokinetic studies. |

Building Block for Agrochemical Compound Synthesis

The agrochemical industry relies heavily on halogenated aromatic compounds as foundational materials for the production of pesticides and herbicides. These compounds are integral to developing new and effective crop protection agents. The specific arrangement of halogens on the benzene (B151609) ring can be tailored to achieve desired biological activity and environmental persistence profiles.

This compound and its isomers serve as important intermediates for the synthesis of various agrochemicals. google.comsonalplasrubind.com The reactivity of the C-Br bond, which is typically more labile than the C-Cl bond in cross-coupling reactions, allows chemists to introduce specific functional groups to the molecule, leading to the creation of potent and selective active ingredients for agricultural use. While specific, publicly disclosed synthesis routes for major commercial pesticides using this exact starting material are limited, its utility as a building block within the broader category of halogenated intermediates is well-established in the field. google.com

Role in the Development of Functional Organic Materials

In the field of materials science, this compound is a precursor for creating advanced functional organic materials. solubilityofthings.com The ability to selectively functionalize the molecule at its three halogenated positions makes it an attractive starting point for designing materials with tailored electronic, optical, and physical properties. These materials include high-performance polymers and organic semiconductors.

Halogenated aromatic compounds are precursors to a variety of high-performance polymers. An analogous compound, difluorobenzophenone, is a key precursor in the synthesis of polyetheretherketone (PEEK), a robust polymer known for its exceptional thermal and chemical resistance. alfa-industry.com This highlights the potential of di- and tri-halogenated benzenes to act as monomers or monomer precursors in polymerization reactions.

The structure of this compound allows it to be incorporated into polymer chains through reactions like Suzuki or Heck coupling, where the carbon-halogen bonds are replaced with new carbon-carbon bonds. This can lead to the formation of specialty polymers with high thermal stability, flame retardant properties, and specific electronic characteristics suitable for demanding applications.

The development of materials for the electronics and aerospace industries often requires compounds with extreme durability and specific functionalities. Polymers derived from halogenated precursors, such as PEEK, find use in applications like carbon fiber coatings and durable cable insulation, both of which are relevant to the aerospace and electronics sectors. alfa-industry.com

Furthermore, the core structure of this compound makes it a candidate for synthesizing organic semiconductors. By extending the aromatic system through cross-coupling reactions, chemists can create larger, conjugated molecules capable of transporting electrical charge. These materials are at the heart of next-generation technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Applications in Materials Science

| Material Class | Precursor Role of this compound | Potential End-Use Application |

|---|---|---|

| High-Performance Polymers | Monomer or cross-linking agent in polymerization reactions. | Flame-retardant materials, specialty coatings, durable composites. |

| Organic Semiconductors | Building block for creating larger conjugated organic molecules. | Organic electronics (OLEDs, OPVs), sensors. |

Utility in Advanced Organic Research and Development

Beyond its direct application in manufacturing, this compound is a valuable tool in advanced organic chemistry research. Its primary utility lies in the differential reactivity of its C-Br and C-Cl bonds, with the C-Br bond being more susceptible to cleavage in many catalytic cycles, particularly palladium-catalyzed cross-coupling reactions. This feature allows for site-selective functionalization, enabling researchers to build complex, multi-substituted aromatic compounds in a controlled, stepwise manner.

This compound serves as a model substrate for developing and optimizing new catalytic methods for carbon-halogen bond activation and functionalization. Furthermore, it is used as a starting material in the synthesis of other specialized chemical reagents for research. sigmaaldrich.comsigmaaldrich.com

Documented synthetic applications include its use in the preparation of:

1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene sigmaaldrich.comsigmaaldrich.com

1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene sigmaaldrich.comsigmaaldrich.com

2,3-dibromo-1,4-dichlorobenzene sigmaaldrich.comsigmaaldrich.com

These transformations showcase its role as a versatile platform for exploring new chemical reactions and synthesizing novel molecular structures for further scientific investigation. sigmaaldrich.comsigmaaldrich.com

Environmental Behavior and Transformation Mechanisms of Brominated and Chlorinated Benzenes

Environmental Occurrence and Distribution Patterns in Anthropogenic Settings

No information is available on the detection or concentration of 2-bromo-1,4-dichlorobenzene (B150605) in any environmental compartment, including industrial effluents, wastewater, soil, or sediment in anthropogenic settings.

Atmospheric Degradation Pathways

There is no available data concerning the atmospheric fate of this compound.

Photolytic Degradation Processes under Laboratory and Environmental Conditions

Specific studies on the photolytic degradation of this compound are not present in the available literature.

Reactions with Atmospheric Radicals and Oxidation Processes

Information regarding the reaction rates and mechanisms of this compound with atmospheric radicals, such as hydroxyl radicals, is not available.

Aqueous and Terrestrial Biotransformation

There is no available research on the biotransformation of this compound in aqueous or terrestrial environments.

Microbial Degradation Pathways in Soil and Sediment Environments

No studies have been identified that investigate the microbial degradation of this compound in soil or sediment.

Anaerobic and Aerobic Biotransformation Products and Rates

Information on the products and rates of anaerobic or aerobic biotransformation of this compound is not available in the scientific literature.

Thermal Degradation and Combustion Byproduct Formation

The thermal degradation of halogenated aromatic compounds, such as this compound, is a significant area of environmental research, particularly due to the potential for forming toxic and persistent byproducts. High-temperature processes like waste incineration or industrial fires involving materials containing mixed halogenated benzenes can lead to the formation of complex and hazardous substances. The degradation pathways and the resulting products are heavily influenced by factors such as temperature, oxygen concentration, and the presence of catalysts.

Formation of Polybrominated/Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs, PBDD/Fs, PBCDD/Fs)

The combustion of aromatic compounds containing both bromine and chlorine atoms is a known pathway for the formation of polybrominated dibenzo-p-dioxins (PBDDs), polychlorinated dibenzo-p-dioxins (PCDDs), polybrominated dibenzofurans (PBDFs), polychlorinated dibenzofurans (PCDFs), and mixed polybromo/chloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). These compounds, often collectively referred to as "dioxins," are of significant environmental concern due to their persistence and toxicity.

While direct studies on the thermal degradation of this compound are limited, research on analogous compounds provides insight into the likely formation mechanisms. The process can occur through several pathways:

Precursor Pathway: This involves the condensation of precursor molecules like chlorophenols or, in this case, bromo-chloro-phenols, which can form from the initial degradation of this compound. For instance, studies on the production of 1,4-dichlorobenzene (B42874) have identified polychlorophenols as key precursors to the formation of PCDD/Fs as impurities in the manufacturing process nih.gov.

De Novo Synthesis: This pathway involves the reaction of carbon on fly ash with sources of chlorine and bromine in the post-combustion zone of incinerators, typically at temperatures between 250°C and 450°C. Alumina and aluminosilicates, common components of fly ash, can effectively promote the formation of chlorinated dioxins nih.gov.

Gas-Phase Reactions: High-temperature oxidation of mixed halogenated aromatics can also lead to the formation of these byproducts. For example, the gas-phase oxidation of 4-bromo-4'-chlorobiphenyl, a compound also containing both bromine and chlorine, has been shown to produce small amounts of chlorinated and mixed halogenated dibenzofurans researchgate.net.

The presence of both bromine and chlorine on the precursor molecule allows for the formation of a complex mixture of mixed halogenated (brominated/chlorinated) dioxins and furans researchgate.net.

| Compound Class | Abbreviation | Description | Formation Context |

|---|---|---|---|

| Polychlorinated Dibenzo-p-dioxins | PCDDs | Dibenzo-p-dioxin structures with multiple chlorine substituents. | Byproduct of 1,4-dichlorobenzene production nih.gov. |

| Polychlorinated Dibenzofurans | PCDFs | Dibenzofuran structures with multiple chlorine substituents. | Byproduct of 1,4-dichlorobenzene production, with P5CDFs and H6CDFs being main congeners nih.gov. |

| Polybrominated Dibenzo-p-dioxins/Dibenzofurans | PBDD/Fs | Dibenzo-p-dioxin and dibenzofuran structures with multiple bromine substituents. | Formed during thermal processes involving brominated flame retardants researchgate.net. |

| Mixed Bromo/Chloro-Dibenzo-p-dioxins/Dibenzofurans | PBCDD/Fs (or PXDD/Fs) | Structures containing both bromine and chlorine atoms. | Formed from thermal conversion of brominated and chlorinated phenols researchgate.net and oxidation of mixed halogenated biphenyls researchgate.net. |

Influence of Halogen Ratio on Byproduct Congener Patterns

The ratio of bromine to chlorine in the fuel or precursor material significantly influences the types and distribution (congener patterns) of the resulting halogenated dioxins and furans. The presence of both halogens leads to competition and combination reactions that determine the final product mixture.

Research has demonstrated that the bromine-to-chlorine (Br/Cl) ratio in the fuel affects the congener profiles of the byproducts formed researchgate.net. In systems containing both bromine and chlorine sources, mixed halogenated dibenzofurans (PXDFs) can be generated through pathways such as the substitution of bromine in PBDFs with chlorine researchgate.net. The reactivity difference between bromine and chlorine at various stages of the formation process dictates which congeners are favored. Generally, C-Br bonds are weaker than C-Cl bonds, which can influence reaction rates and precursor formation. Studies on the combustion of fuels with varying Br and Cl content have shown a clear correlation between the initial halogen ratio and the resulting distribution of brominated, chlorinated, and mixed halogenated byproducts researchgate.net. This indicates that the thermal degradation of this compound, which has a fixed Br:Cl ratio of 1:2, would be expected to produce a characteristic and predictable pattern of PBCDD/F congeners.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment. It is a key factor in assessing the environmental risk of persistent chemicals. Halogenated organic compounds are often persistent and bioaccumulative due to their chemical stability and lipophilicity (tendency to dissolve in fats) nih.gov.

This compound is insoluble in water and soluble in non-polar organic solvents solubilityofthings.com. This hydrophobicity is a primary indicator of a substance's potential to bioaccumulate in the fatty tissues of organisms. The octanol-water partition coefficient (log Kow) is a standard measure of this property. While a specific log Kow for this compound is not cited in the search results, the values for dichlorobenzenes can be used for context.

Data for the parent compound, 1,4-dichlorobenzene, indicates a low to moderate potential for bioaccumulation eurochlor.org. A comprehensive risk assessment for the marine environment concluded that 1,4-dichlorobenzene has a low potential for bioaccumulation in the biosphere and is readily biodegradable eurochlor.org.

| Organism | BCF Value | Exposure Conditions | Reference |

|---|---|---|---|

| Bluegill sunfish | 60 | Laboratory study | eurochlor.org |

| Rainbow trout | 210 | Laboratory study | eurochlor.org |

| Fish (general) | 60 - 296 | Various studies | eurochlor.org |

| Rainbow trout (egg to alevin) | 100 - 250 (up to 1400 at hatching) | 60-day exposure | eurochlor.org |

| Algae (Chlorella fusca) | 90 | Laboratory study | eurochlor.org |

| Sediment biota (Tubifex) | 60 | 79-day test | eurochlor.org |

The addition of a bromine atom to the dichlorobenzene structure to form this compound would increase its molecular weight and likely its lipophilicity, suggesting its bioaccumulation potential could be slightly higher than that of 1,4-dichlorobenzene. However, without experimental data, this remains an extrapolation. Halogenated benzenes as a class are known to be persistent environmental contaminants that can bioaccumulate epa.gov.

Toxicological Profiles and Mechanistic Ecotoxicology of Halogenated Benzenes

Cellular and Molecular Mechanisms of Toxicity

The toxicity of halogenated benzenes is not typically caused by the parent compound itself but rather by the reactive metabolites formed during biotransformation. nih.gov These intermediates can initiate a cascade of events at the cellular level, leading to toxicity.

A primary mechanism through which halogenated benzenes exert toxicity is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com The metabolism of these compounds, particularly through the cytochrome P450 enzyme system, can lead to the formation of metabolites like p-benzoquinone. nih.gov This metabolite is capable of redox cycling, a process that generates oxygen radicals, leading to a state of oxidative stress. nih.gov

This increase in ROS can have several detrimental effects:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that damages membrane integrity and function. mdpi.com

Protein Modification: Oxidative damage to proteins can impair their function, including enzymes crucial for cellular homeostasis.

DNA Damage: ROS can cause modifications to DNA bases, leading to mutations if not properly repaired. mdpi.com

Depletion of Antioxidants: The process of detoxifying ROS consumes cellular antioxidants, most notably glutathione (B108866) (GSH). nih.gov Significant depletion of GSH compromises the cell's defense against further oxidative damage.

The cellular response to oxidative stress involves the activation of specific signaling pathways, such as the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant genes to restore redox homeostasis. mdpi.com However, excessive or prolonged exposure to compounds that generate ROS can overwhelm these defenses, leading to cell death via apoptosis or necrosis. nih.gov

Halogenated organic compounds are widely recognized for their potential to act as endocrine-disrupting chemicals (EDCs). nih.gov They can interfere with the body's endocrine system by mimicking, blocking, or altering the synthesis and metabolism of natural hormones.

For halogenated aromatic compounds, a significant area of concern is their interaction with the thyroid hormone system. nih.gov Certain halogenated phenol (B47542) metabolites, formed during the biotransformation of parent compounds, can disturb thyroid hormone homeostasis. nih.gov Furthermore, computational (in silico) studies on halogenated compounds predict a probability of binding to various nuclear receptors, including glucocorticoid, thyroid, and aryl hydrocarbon receptors. nih.govresearchgate.net This binding can trigger or inhibit gene expression, leading to downstream effects on physiological processes regulated by these hormones. The formation of halogenated transformation products may even result in compounds with more pronounced endocrine-disrupting activities than the parent chemicals. nih.gov

Metabolic Pathways and Biotransformation Products in Biological Systems

The biotransformation of halogenated benzenes is a critical determinant of their toxicity and is generally a two-phase process primarily occurring in the liver. nih.govnih.gov

Phase I Metabolism: This phase involves the introduction or exposure of functional groups on the benzene (B151609) ring, typically through oxidation reactions catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov For halogenated benzenes, this process leads to the formation of several key reactive intermediates:

Epoxides: Highly reactive arene oxides are formed across the double bonds of the benzene ring. nih.gov

Phenols: These are formed via the rearrangement of epoxides or direct hydroxylation. Halogenated phenol metabolites are particularly relevant for potential endocrine-disrupting effects. nih.gov

Benzoquinones: Further oxidation of hydroxylated metabolites (like catechols and hydroquinones) can produce highly reactive benzoquinones, which are potent inducers of oxidative stress. nih.gov

Phase II Metabolism: In this phase, the metabolites from Phase I are conjugated with endogenous hydrophilic molecules to facilitate their excretion. nih.gov A crucial Phase II reaction for halogenated benzene metabolites is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione adducts are generally less reactive and more water-soluble. However, these glutathione conjugates, particularly those derived from benzoquinones, can be further processed in the kidneys to form toxic species, playing a crucial role in the nephrotoxicity of some halogenated benzenes. nih.gov

| Metabolite Class | Formation Pathway | Associated Toxic Effect | Reference |

|---|---|---|---|

| Epoxides | Phase I: Cytochrome P450 oxidation of the aromatic ring. | Traditionally linked to toxicity, but role may be less direct than benzoquinones. | nih.gov |

| Phenols | Phase I: Rearrangement of epoxides or direct hydroxylation. | Can disturb thyroid hormone homeostasis. | nih.gov |

| Benzoquinones | Phase I: Oxidation of hydroxylated metabolites (e.g., hydroquinones). | Induction of oxidative stress; linked to hepatotoxicity. | nih.gov |

| Glutathione Conjugates | Phase II: Conjugation of reactive metabolites with glutathione. | Generally detoxification, but some adducts are linked to nephrotoxicity. | nih.gov |

Comparative Ecotoxicity with Related Halogenated Aromatic Pollutants (e.g., Dichlorobenzenes)

While specific comparative ecotoxicity studies between 2-bromo-1,4-dichlorobenzene (B150605) and its dichlorobenzene analogues are limited, comparisons can be drawn from their known toxicological profiles in laboratory animals, which are indicative of potential environmental toxicity. The toxicity of these compounds is closely tied to their metabolic activation.

1,4-Dichlorobenzene (B42874) (para-dichlorobenzene) is the most studied isomer. Chronic exposure in animal studies has demonstrated clear target organ toxicity. epa.gov In rats and mice, the primary targets are the liver and kidneys. nih.govnih.gov Observed effects in rats include increased liver weights, while studies in mice have shown significant liver toxicity. epa.gov

The toxic mechanisms for dichlorobenzenes, like other halogenated benzenes, involve metabolic activation. For instance, the metabolism of ortho-dichlorobenzene has been shown to produce different epoxide intermediates in rats versus humans, suggesting species-specific differences in toxicity. nih.gov Given that this compound shares a similar halogenated aromatic structure, it is anticipated to undergo similar metabolic activation pathways, producing phenols, epoxides, and quinones. nih.gov The presence of both bromine and chlorine atoms may influence the rate and regioselectivity of metabolism by cytochrome P450 enzymes, potentially leading to quantitative differences in toxicity compared to dichlorobenzenes. The persistence of many chlorinated compounds is due to the electron-withdrawing nature of halogens, which can inhibit microbial degradation. acs.org

Linkages to Carcinogenicity and Mutagenicity Studies of Related Compounds

The U.S. National Toxicology Program (NTP) conducted extensive 2-year gavage studies on 1,4-dichlorobenzene. nih.gov The results provided clear evidence of its carcinogenicity in experimental animals:

Male Rats: A chemically related increase in tubular-cell adenocarcinoma of the kidney was observed. nih.gov

Mice (Male and Female): A significant increase in the incidence of hepatocellular adenoma and carcinoma (liver tumors) was found. nih.govnih.gov

Based on this sufficient evidence from animal studies, 1,4-dichlorobenzene is reasonably anticipated to be a human carcinogen. nih.gov The mechanism is thought to be linked to its metabolism and the resulting chronic cell injury and regenerative proliferation in target organs, rather than direct genotoxic action. Some studies suggest that certain halogenated benzenes or their metabolites may cause mitotic anomalies, including chromosome breakage. researchgate.net The carcinogenicity of benzene itself is well-established, and its metabolic activation to reactive species that cause genetic damage is a key mechanism. nih.govncert.nic.in It is plausible that related halogenated compounds could pose a carcinogenic risk through similar pathways involving metabolic activation to reactive intermediates that lead to oxidative stress and cellular damage. nih.gov

| Species | Sex | Target Organ | Tumor Type | Reference |

|---|---|---|---|---|

| Rat (F344/N) | Male | Kidney | Tubular-Cell Adenocarcinoma | nih.gov, nih.gov |

| Mouse (B6C3F1) | Male | Liver | Hepatocellular Adenoma & Carcinoma | nih.gov, nih.gov |

| Female | Liver | Hepatocellular Adenoma & Carcinoma | nih.gov, nih.gov |

Analytical Methodologies for Environmental and Biological Monitoring

Chromatographic Techniques for Trace Analysis

Chromatographic methods are central to the separation and analysis of 2-Bromo-1,4-dichlorobenzene (B150605) from complex mixtures. These techniques provide the necessary resolution to distinguish it from other structurally similar compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this compound. epa.govscioninstruments.com In this method, the sample is introduced into a heated injection port, where this compound is vaporized. A carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. The column's stationary phase interacts with the compound, and based on its volatility and chemical properties, this compound is separated from other components in the sample.

Upon exiting the column, the separated compound enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment into a unique pattern of smaller, charged particles. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for highly specific identification. The mass spectrometer can be operated in two modes: full scan, which provides a complete mass spectrum for qualitative analysis, or selected ion monitoring (SIM), which focuses on specific ion fragments of this compound for enhanced sensitivity and quantitative accuracy. csic.es

Table 1: Illustrative GC-MS Operating Conditions for Volatile Organic Compounds

| Parameter | Value |

| Gas Chromatograph | |

| Column | 60 m x 0.25 mm ID, 0.25 µm film thickness capillary column |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 40°C, ramped to 220°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range (Full Scan) | 35-300 m/z |

| Selected Ions (SIM mode) | Specific ions for this compound |

Note: The values in this table are illustrative and may vary depending on the specific instrumentation and analytical requirements.

For the analysis of volatile organic compounds like this compound in aqueous samples, a purge-and-trap system is a commonly employed sample introduction technique. usgs.gov This system efficiently extracts and concentrates the analyte from the water matrix, thereby enhancing the sensitivity of the subsequent GC-MS analysis.

The process involves bubbling an inert gas, such as helium, through the water sample. usgs.gov This purging action strips the volatile this compound from the liquid phase and carries it into the gas phase. The gas stream is then passed through a trap containing adsorbent materials that capture the analyte while allowing the inert gas and water vapor to pass through. After a predetermined purging time, the trap is rapidly heated, desorbing the concentrated this compound, which is then swept into the GC-MS for analysis. usgs.gov This technique is particularly advantageous for detecting low-level contamination in drinking water and environmental water samples. scioninstruments.com

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as soil, sediment, and biological tissues requires more elaborate sample preparation and extraction protocols to isolate the analyte from interfering substances. The choice of extraction method depends on the sample type and the desired detection limits.